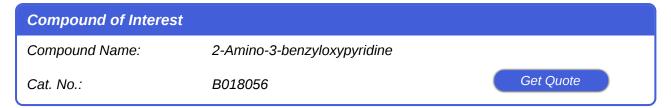


# synthesis of 2-iminoimidazolidine derivatives from 2-Amino-3-benzyloxypyridine

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An Application Note and Protocol for the Synthesis of 2-Iminoimidazolidine Derivatives from **2-Amino-3-benzyloxypyridine**.

#### Introduction

2-Iminoimidazolidine derivatives are significant scaffolds in medicinal chemistry, known for their interaction with various biological targets, including α2-adrenoceptors.[1] This application note provides detailed protocols for the synthesis of these valuable compounds, starting from **2-Amino-3-benzyloxypyridine**. The document covers the synthesis of the starting material, its conversion to a key 2-iminoimidazolidine intermediate, and subsequent derivatization to yield functionalized products such as 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine.[2][3] The methodologies are presented to assist researchers, scientists, and drug development professionals in the efficient synthesis and exploration of this chemical class.

# Part 1: Synthesis of Starting Material: 2-Amino-3-benzyloxypyridine

The starting material, **2-Amino-3-benzyloxypyridine**, can be synthesized from 2-amino-3-hydroxypyridine via a benzylation reaction.[2][4][5]

### **Experimental Protocol**

Reaction Setup: To a suitable reactor, add deionized water (3.0 L/kg of 2-amino-3-hydroxypyridine) and sodium hydroxide (3.0 kg/kg) and stir until fully dissolved.[2]



- Addition of Reagents: To the sodium hydroxide solution, sequentially add 2-amino-3-hydroxypyridine, a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 kg/kg), and benzyl chloride (1.12 L/kg).[2]
- Reaction: Heat the mixture to 70-75°C and maintain this temperature for approximately 6 hours, monitoring the reaction by TLC or HPLC until completion.[2]
- Workup: Once the reaction is complete, stop stirring and allow the layers to separate. The
  aqueous phase is extracted with toluene (1.25 L/kg x 3).[2]
- Purification: The combined organic phases are washed with purified water (1.875 L/kg x 2).
   The organic layer is then concentrated until a significant amount of solid precipitates.[2]
- Crystallization and Isolation: The mixture is cooled to 0-5°C and stirred for 2 hours to
  complete crystallization. The solid product is isolated by centrifugation, washed with precooled toluene, and dried under vacuum at 50-55°C to yield 2-Amino-3-benzyloxypyridine
  as a bright yellow solid.[2]

#### **Data Presentation**

Table 1: Reagents and Properties for the Synthesis of **2-Amino-3-benzyloxypyridine** 



Reagent/Pr oduct	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Molar Ratio
2-Amino-3- hydroxypyridi ne	16867-03-1	C5H6N2O	110.11	145-148	1.0
Benzyl Chloride	100-44-7	C7H7Cl	126.58	-45	1.1
Sodium Hydroxide	1310-73-2	NaOH	40.00	318	Excess
Tetrabutylam monium Bromide	1643-19-2	C16H36BrN	322.37	103-104	0.1
2-Amino-3- benzyloxypyri dine	24016-03-3	C12H12N2O	200.24	92-94	-

A typical molar yield for this reaction is approximately 77.3%, with a purity of >99.5%.[2]

# Part 2: Synthesis of 2-[(3-(Benzyloxy)pyridin-2-yl)imino]imidazolidine

This protocol outlines a general method for the cyclization of the aminopyridine to form the core 2-iminoimidazolidine structure. This involves the formation of a guanidine intermediate followed by cyclization.

### **Experimental Protocol**

- Guanidinylation:
  - Dissolve 2-Amino-3-benzyloxypyridine (1.0 eq) in a suitable solvent like DMF.
  - Add a guanylating agent such as 1,3-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 eq) and a base like triethylamine (2.5 eq).



- Heat the reaction mixture at 80-100°C for 12-24 hours. Monitor progress by TLC.
- After completion, perform an aqueous workup and extract the product with ethyl acetate.
   Purify the resulting protected guanidine by column chromatography.
- Deprotection and Cyclization:
  - Dissolve the protected guanidine intermediate in a solvent such as dichloromethane.
  - Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours to remove the Boc protecting groups.
  - Neutralize the reaction mixture and react the resulting pyridinylguanidine with 1,2dibromoethane in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.
  - Heat the mixture to reflux for 8-16 hours.
  - Cool the reaction, filter any inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield the target 2-iminoimidazolidine.

# Part 3: Synthesis of 1-Acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine

This section describes the N-acetylation of the imidazolidine ring, a specific derivative mentioned in the literature.[2][3]

### **Experimental Protocol**

- Reaction Setup: Dissolve 2-[(3-(Benzyloxy)pyridin-2-yl)imino]imidazolidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere.
- Acetylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.



 Workup and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final acetylated product.

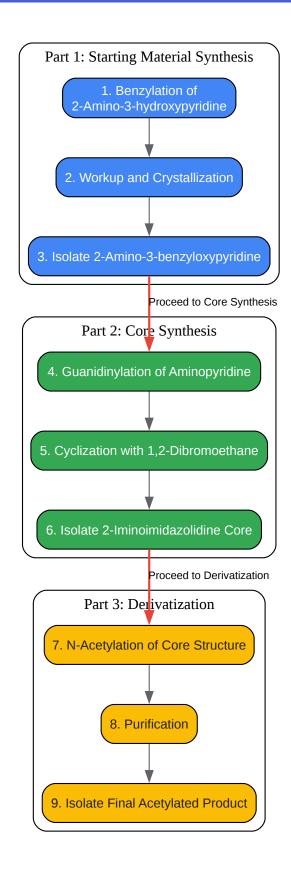
#### **Data Presentation**

Table 2: Summary of Reagents for 2-Iminoimidazolidine Synthesis and Derivatization

Step	Key Reagent	Solvent	Temperature (°C)	Typical Time (h)
Guanidinylation	1,3-Bis(Boc)-S- methylisothioure a	DMF	80-100	12-24
Cyclization	1,2- Dibromoethane	Acetonitrile	Reflux (82)	8-16
Acetylation	Acetyl Chloride	Dichloromethane	0 to RT	4-8

## Visualizations Experimental Workflow Diagram



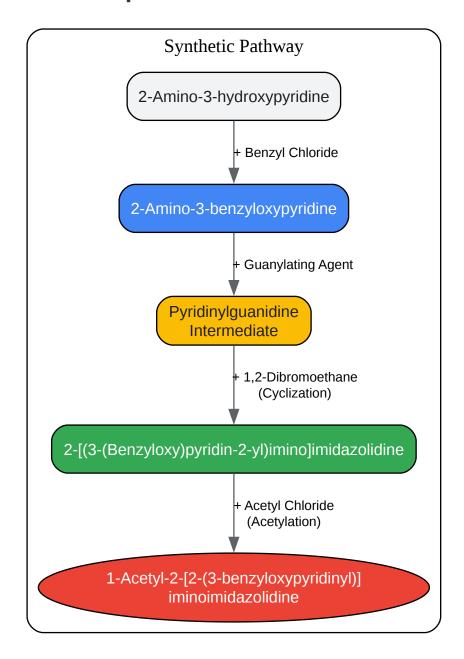


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Caption: Workflow for the synthesis of 2-iminoimidazolidine derivatives.



### **Logical Relationship of Chemical Transformations**



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Caption: Key chemical transformations in the synthesis pathway.

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